2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone
Description
Properties
IUPAC Name |
[2-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)16-8-5-7-14(12-16)18(24)17-9-2-1-6-15(17)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIPAALBGFIBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643662 | |
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-81-7 | |
| Record name | Methanone, [2-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The benzophenone core is typically synthesized via Friedel-Crafts acylation, a classical method involving the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). For the target compound, the aromatic substrate is chosen to allow subsequent trifluoromethyl substitution at the meta position.
- Reaction: Aromatic ring + benzoyl chloride → benzophenone derivative
- Catalyst: AlCl3
- Solvent: Usually anhydrous conditions in solvents like dichloromethane or carbon disulfide
- Temperature: Controlled to avoid polyacylation
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced at the 3' position of the benzophenone aromatic ring. This can be achieved by:
- Using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.
- Alternatively, starting from trifluoromethyl-substituted benzophenone precursors synthesized via Grignard reactions involving halo-benzotrifluoride derivatives.
A notable industrial process involves the preparation of trifluoromethyl acetophenone intermediates through Grignard reagents reacting with ketenes, followed by conversion to benzophenone derivatives.
Attachment of the Pyrrolidine Ring
The final step involves nucleophilic substitution where the pyrrolidine ring is attached to the benzophenone derivative:
- Method: Nucleophilic substitution of a halogenated benzophenone intermediate with pyrrolidine.
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate pyrrolidine and enhance nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Reflux under inert atmosphere (e.g., nitrogen) for 6–12 hours.
- Purification: Recrystallization from aqueous acetone or chromatography.
| Step | Reagents/Conditions | Notes on Optimization |
|---|---|---|
| Friedel-Crafts Acylation | Benzoyl chloride, AlCl3, anhydrous solvent | Control temperature to prevent polyacylation |
| Trifluoromethyl Introduction | Trifluoromethyl iodide or sulfonic acid | Use of Grignard reagents with halo-benzotrifluoride improves regioselectivity |
| Pyrrolidine Attachment | Pyrrolidine, NaH or K2CO3, DMF, reflux | Stoichiometric control to avoid over-alkylation; inert atmosphere to prevent oxidation |
- Yield: Typical yields for the nucleophilic substitution step are around 70–75%, with overall yields depending on the efficiency of earlier steps.
- Melting Point: Reported melting points vary between 138°C and 149.5°C, discrepancies often due to purity or polymorphic forms.
- Spectroscopic Characterization:
- [^1H NMR](pplx://action/followup): Pyrrolidine protons appear as multiplets around δ 2.0 ppm; aromatic protons between δ 7.0–8.0 ppm.
- [^19F NMR](pplx://action/followup): Trifluoromethyl group signals typically appear between −60 to −70 ppm.
- Elemental Analysis: Confirms molecular formula C19H18F3NO within ±0.3% accuracy.
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to ensure >98% purity.
Industrial synthesis adapts the laboratory methods with emphasis on:
- Reaction Scale-Up: Maintaining temperature and mixing efficiency to ensure uniform reaction.
- Catalyst and Solvent Recycling: To reduce costs and environmental impact.
- Purification: Use of recrystallization and chromatographic techniques to achieve high purity.
- Environmental and Safety: Minimizing effluent generation and handling toxic reagents under strict safety protocols.
| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Benzophenone Core Formation | Friedel-Crafts acylation with AlCl3 | Formation of benzophenone intermediate |
| 2 | Trifluoromethyl Group Introduction | Trifluoromethyl iodide or Grignard reagents | Meta-substituted trifluoromethyl benzophenone |
| 3 | Pyrrolidine Attachment | Pyrrolidine, base (NaH/K2CO3), DMF, reflux | Nucleophilic substitution yielding target compound |
The preparation of 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone is a multi-step synthetic process involving classical aromatic chemistry and modern fluorination techniques. Optimization of reaction conditions, choice of reagents, and purification methods are critical to achieving high yield and purity. Analytical techniques such as NMR and HPLC are essential for characterization and quality control. Industrial production adapts these methods with considerations for scalability, safety, and environmental impact.
Chemical Reactions Analysis
2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone moiety, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Organic Synthesis
2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:
- Oxidation : Can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduction reactions can produce alcohol derivatives using lithium aluminum hydride.
- Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
These properties make it valuable for creating complex organic molecules in research settings.
Medicinal Chemistry
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Exhibits inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Anticancer Properties : Preliminary studies indicate significant cytotoxicity against cancer cell lines (IC50 around 15 µM), linked to apoptosis induction through caspase pathway activation .
- Anti-inflammatory Effects : Modulates inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of this compound on MES-SA and MES-SA/Dx5 cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity against these cancer cells. The mechanism was linked to the induction of apoptosis via activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Another investigation tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed notable antimicrobial activity, with MIC values ranging from 8 to 32 µg/mL. This suggests its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression .
Comparison with Similar Compounds
Key Findings :
- The 4' isomer may display improved solubility in nonpolar solvents owing to symmetry, whereas the 3' isomer’s asymmetry could favor crystallinity .
Ring Size Variations: Azetidine vs. Pyrrolidine vs. Piperidine
Replacing the pyrrolidine ring with azetidine (four-membered) or piperidine (six-membered) alters steric and electronic profiles:
| Compound Name | Ring Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-Azetidinomethyl-3'-trifluoromethylbenzophenone | Azetidine | C₁₈H₁₆F₃NO | 319.33 | 898755-09-4 |
| This compound | Pyrrolidine | C₁₉H₁₈F₃NO | 333.36 | 898774-81-7 |
| 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone | Piperidine | C₁₉H₁₈F₃NO | 333.36 | 898773-81-4 |
Key Findings :
- Azetidine derivatives (e.g., CAS 898755-09-4) have reduced molecular weight and higher ring strain, which may increase reactivity but decrease metabolic stability compared to pyrrolidine analogs .
Substituent Variations: Trifluoromethyl vs. Other Functional Groups
Substituting the trifluoromethyl group with other moieties modifies solubility and biological activity:
| Compound Name | Substituent | Molecular Formula | CAS Number |
|---|---|---|---|
| 3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone | 4-Methylpiperazine | C₂₀H₂₂F₃N₂O | 898789-03-2 |
| This compound | Trifluoromethyl | C₁₉H₁₈F₃NO | 898774-81-7 |
Key Findings :
- The trifluoromethyl group in the target compound improves lipophilicity (logP ~3.2), favoring membrane permeability .
Fluorine Content and Pharmacokinetic Impact
Increasing fluorine atoms can enhance metabolic stability:
| Compound Name | Fluorine Count | Molecular Formula | CAS Number |
|---|---|---|---|
| 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone | 3 Fluorines | C₁₉H₁₈F₃NO | 898773-81-4 |
| This compound | 1 CF₃ Group | C₁₉H₁₈F₃NO | 898774-81-7 |
Key Findings :
- The 3',4',5'-trifluoro derivative (CAS 898773-81-4) exhibits higher lipophilicity (logP ~3.8), prolonging half-life in vivo but increasing hepatotoxicity risks .
Biological Activity
2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone (CAS No. 898774-81-7) is a synthetic compound with potential applications in medicinal chemistry and drug discovery. Its molecular formula is C19H18F3NO, and it has a molecular weight of 333.35 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a trifluoromethyl group and a pyrrolidine moiety, which contribute to its unique biological properties. The synthesis typically involves the reaction of 3’-trifluoromethylbenzophenone with pyrrolidine in the presence of a base like potassium carbonate, often using dimethylformamide as a solvent. Heating the reaction mixture facilitates the formation of the desired product, which can be further purified using techniques such as column chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The compound may modulate enzyme activities or signal transduction pathways, influencing processes such as gene expression and cellular proliferation.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular metabolism.
- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in oncology.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various benzophenone derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were found to be lower than those of many existing chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Enzyme Interaction Studies
A series of enzyme assays were conducted to assess the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that the compound selectively inhibited certain enzymes while showing minimal effects on others, highlighting its potential for targeted therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone | Similar structure; trifluoromethyl at different position | Varies in enzyme selectivity |
| 4-Bromo-2-fluoro-2'-pyrrolidinomethyl benzophenone | Contains bromine and fluorine | Enhanced reactivity |
| 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone | Methyl and methoxy groups | Different pharmacological profile |
The distinct combination of functional groups in this compound contributes to its unique biological properties compared to these analogs.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone?
- Methodological Answer : Employ a combination of -NMR, -NMR, and -NMR to confirm the pyrrolidine and trifluoromethyl substituents. FT-IR can validate carbonyl (C=O) and aromatic C-F stretches. High-resolution mass spectrometry (HRMS) should be used to confirm molecular mass. Cross-reference with analogous benzophenone derivatives, such as 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, where NMR and FT-IR data are well-documented .
Q. How can purity and stability be assessed during synthesis?
- Methodological Answer : Use HPLC with UV detection (e.g., at 254 nm) to quantify purity, ensuring baseline separation of impurities. Thermal stability can be preliminarily assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures, similar to methods applied for 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile (mp 123–124°C) . Store samples under inert atmospheres (e.g., argon) to prevent degradation.
Q. What are standard synthetic routes for benzophenone derivatives with trifluoromethyl groups?
- Methodological Answer : Friedel-Crafts acylation using trifluoromethyl-substituted benzoyl chlorides, followed by nucleophilic substitution to introduce the pyrrolidinomethyl group. Optimize reaction conditions (e.g., solvent polarity, temperature) based on precedents like 2,4-Dihydroxybenzophenone synthesis, where resorcinol and benzoyl chloride are reacted in acidic media .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify context-dependent effects. Use statistical models (ANOVA with post-hoc tests) to account for variability. For example, studies on 3-Butylidenephthalide demonstrated divergent results in anti-inflammatory activity due to cell-type specificity; such discrepancies were resolved by standardizing assay protocols .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetic properties?
- Methodological Answer : Employ a crossover design in animal models with LC-MS/MS quantification of plasma concentrations. Include control groups dosed with structurally similar compounds (e.g., 4-Amino-3-fluorobenzonitrile) to benchmark absorption rates. Longitudinal sampling (e.g., 0, 1, 6, 24 hours post-administration) can clarify half-life discrepancies .
Q. How to analyze the compound’s potential as a kinase inhibitor using computational methods?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) against kinase domains (e.g., EGFR, VEGFR) using the compound’s optimized 3D structure (DFT-minimized). Compare binding affinities with known inhibitors like Triphenyltin chloride, which showed activity in enzyme-linked assays . Validate predictions with in vitro kinase inhibition assays.
Data Analysis and Contradiction Management
Q. How to address conflicting thermal stability data in published studies?
- Methodological Answer : Replicate thermogravimetric analysis (TGA) under controlled atmospheres (N vs. O) to isolate oxidative degradation effects. For example, discrepancies in 2,4-Dihydroxybenzophenone’s stability were resolved by identifying humidity-dependent decomposition pathways .
Q. What statistical approaches mitigate bias in pharmacological screening results?
- Methodological Answer : Apply bootstrapping or permutation tests to assess the robustness of dose-response relationships. For instance, studies on presenteeism outcomes used bootstrapped confidence intervals to confirm mediation effects of effort exertion, reducing Type I error risks .
Reference Table: Key Analytical Parameters for Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
